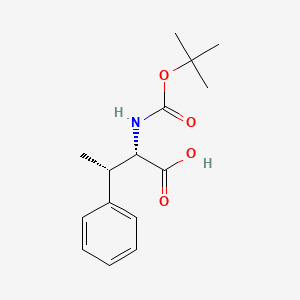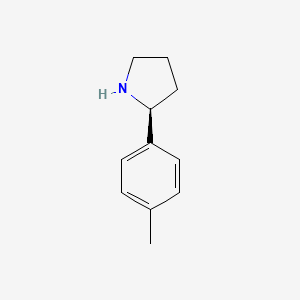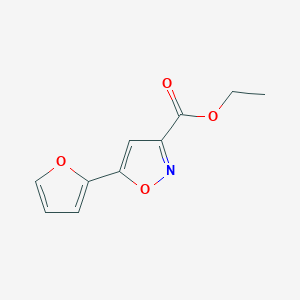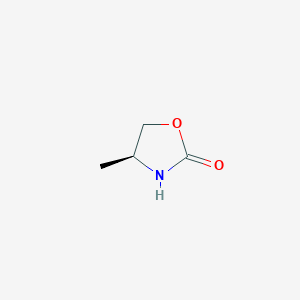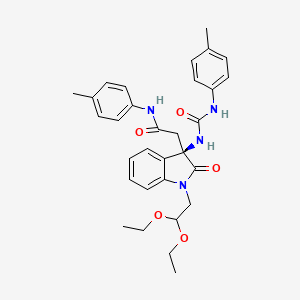
Hafnium tert-butoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hafnium tert-butoxide, also known as hafnium tetrakis(tert-butoxide), is a chemical compound with the formula Hf[OC(CH₃)₃]₄. It is a mononuclear, volatile compound that serves as a precursor for the deposition of hafnium dioxide and other hafnium-doped thin films. This compound is highly valued in the semiconductor industry due to its high dielectric constant, making it suitable for use in semiconductor devices .
Mecanismo De Acción
Target of Action
Hafnium tert-butoxide is primarily used as a precursor for the deposition of Hafnium Oxide (HfO2) and other hafnium doped thin films . The primary target of this compound is the substrate on which these films are deposited .
Mode of Action
This compound interacts with its targets through a process known as vapor deposition . In this process, this compound is heated to produce a vapor, which then condenses on the substrate to form a thin film .
Biochemical Pathways
The deposition of HfO2 and other hafnium doped thin films affects the electrical properties of the substrate . These films have a high dielectric constant, making them suitable for use in semiconductor devices .
Pharmacokinetics
The compound must be heated to produce a vapor, which can then interact with the substrate .
Result of Action
The deposition of HfO2 and other hafnium doped thin films results in substrates with enhanced electrical properties . These films have a high dielectric constant, which is beneficial in the production of semiconductor devices .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as temperature and pressure . The compound must be heated to produce a vapor for the deposition process, and the pressure can affect the rate of deposition .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hafnium tert-butoxide can be synthesized through the reaction of hafnium tetrachloride with potassium tert-butoxide in an inert atmosphere. The reaction typically involves the following steps:
- Adding potassium tert-butoxide and normal hexane into a three-necked flask under a nitrogen atmosphere.
- Stirring the mixture uniformly and adding hafnium tetrachloride to the reaction system.
- Maintaining the reaction temperature between 20 to 60 degrees Celsius and stirring for 4 to 8 hours.
- Removing the solvent under reduced pressure and collecting the this compound through vacuum distillation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process requires rigorous anhydrous conditions and the use of specialized equipment to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Hafnium tert-butoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hafnium dioxide (HfO₂), a high-k dielectric material.
Substitution: The tert-butoxide ligands can be substituted with other alkoxide or halide ligands.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Substitution: Reactions with other alkoxides or halides under controlled conditions.
Major Products:
Hafnium dioxide (HfO₂): Formed through oxidation, used in semiconductor devices.
Mixed alkoxides or halides: Formed through substitution reactions
Aplicaciones Científicas De Investigación
Hafnium tert-butoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of hafnium dioxide nanocrystals and other hafnium-based materials.
Biology and Medicine:
Comparación Con Compuestos Similares
Zirconium tert-butoxide: Similar in structure and reactivity, used for the deposition of zirconium dioxide thin films.
Hafnium isopropoxide: Another hafnium alkoxide used for similar applications but with different reactivity and deposition characteristics.
Uniqueness: Hafnium tert-butoxide is unique due to its high volatility and suitability for vapor deposition techniques, making it an ideal precursor for the deposition of high-quality hafnium dioxide thin films. Its high dielectric constant and stability under various conditions further enhance its applicability in the semiconductor industry .
Propiedades
Número CAS |
2172-02-3 |
|---|---|
Fórmula molecular |
C16H40HfO4 |
Peso molecular |
475.0 g/mol |
Nombre IUPAC |
hafnium;2-methylpropan-2-ol |
InChI |
InChI=1S/4C4H10O.Hf/c4*1-4(2,3)5;/h4*5H,1-3H3; |
Clave InChI |
YZABPPRMRYHJGL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Hf+4] |
SMILES canónico |
CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Hf] |
Pictogramas |
Flammable; Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of hafnium tert-butoxide in materials science?
A1: this compound serves as a precursor for producing hafnium dioxide (HfO2) nanoparticles, a material with significant potential in microelectronics and optics. [, , , , , , , ].
Q2: How does the structure of this compound influence the properties of the resulting HfO2 nanoparticles?
A2: Research has shown a "precursor structure effect" []. Variations in the nuclearity of modified this compound compounds, ranging from monomers to tetramers, lead to distinct morphologies in the synthesized HfO2 nanoparticles under identical processing conditions.
Q3: Can you elaborate on the "precursor structure effect" with an example?
A3: When researchers used a monomeric this compound derivative ([Hf(OBu(t))4], 8), a dimeric derivative (19a, 22), and a tetrameric derivative (25) under identical solvothermal conditions, they observed different HfO2 nanoparticle morphologies after thermal treatment. This suggests that the initial structure of the this compound precursor influences the final nanoparticle morphology [].
Q4: What are the advantages of using this compound in chemical vapor deposition (CVD) for HfO2 thin films?
A4: this compound offers advantages as a CVD precursor due to its relatively high vapor pressure. This property allows for efficient delivery of the precursor to the substrate during the deposition process [, , , ].
Q5: How does the choice of oxygen precursor in plasma-enhanced chemical vapor deposition (PECVD) affect HfO2 film properties when using this compound?
A5: Research indicates that oxygen precursors like water vapor, high purity O2, and N2O significantly impact the properties of HfO2 films deposited via PECVD using this compound and silane []. This highlights the importance of optimizing the oxygen precursor for desired film characteristics.
Q6: Beyond microelectronics, are there other applications for this compound?
A6: Yes, this compound has shown promise in preparing permanently hydrophobic aerogels []. When combined with silicone polymers during the sol-gel process, it imparts hydrophobic properties to the resulting aerogel, enhancing its water resistance and broadening its potential applications.
Q7: Are there any studies on modifying this compound to control the properties of the resulting materials?
A7: Researchers have successfully synthesized a family of modified this compound compounds []. These modifications involve reactions with Lewis basic solvents, phenols, and polydentate alcohols. This approach allows for fine-tuning the reactivity and properties of the precursor, leading to controlled variations in the final HfO2 nanomaterials.
Q8: What challenges are associated with synthesizing SrNbO3 thin films, and how does this compound address these challenges?
A8: Creating SrNbO3 thin films is challenging due to the instability of the Nb4+ oxidation state. Hybrid molecular beam epitaxy (MBE) utilizing a this compound precursor for Hf allows for the deposition of a SrHfO3 capping layer on SrNbO3. This capping layer helps preserve the desired Nb4+ state and the crystalline quality of the SrNbO3 under atmospheric conditions [].
Q9: Has this compound been used in organic synthesis?
A9: Yes, chiral complexes of this compound with BINOL-based ligands have been successfully employed as catalysts in the enantioselective Friedel-Crafts alkylation of indoles []. This highlights the potential of this compound as a Lewis acid catalyst in organic reactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




